molecular formula C15H13N3O2S B12129936 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-(pyridin-4-yl)propanamide

3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-(pyridin-4-yl)propanamide

Cat. No.: B12129936
M. Wt: 299.3 g/mol
InChI Key: DOPFUOWCHCFFSW-UHFFFAOYSA-N
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Description

3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-(pyridin-4-yl)propanamide is a complex organic compound that features a benzothiazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-(pyridin-4-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a carbonyl compound such as acetic anhydride.

    Attachment of the Pyridine Moiety: The benzothiazole intermediate is then reacted with 4-pyridinecarboxylic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-(pyridin-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-(pyridin-4-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.

Mechanism of Action

The mechanism by which 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-(pyridin-4-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide: Lacks the pyridine moiety, which may affect its biological activity and chemical reactivity.

    N-(pyridin-4-yl)propanamide: Lacks the benzothiazole ring, which could result in different physical and chemical properties.

Uniqueness

The presence of both the benzothiazole and pyridine rings in 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-(pyridin-4-yl)propanamide makes it unique, as this combination can confer distinct electronic, steric, and hydrogen-bonding properties. These features may enhance its utility in various applications compared to similar compounds.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

3-(2-oxo-1,3-benzothiazol-3-yl)-N-pyridin-4-ylpropanamide

InChI

InChI=1S/C15H13N3O2S/c19-14(17-11-5-8-16-9-6-11)7-10-18-12-3-1-2-4-13(12)21-15(18)20/h1-6,8-9H,7,10H2,(H,16,17,19)

InChI Key

DOPFUOWCHCFFSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=NC=C3

Origin of Product

United States

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